Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 191.19 g/mol. This compound is characterized by its imidazo[4,5-c]pyridine core, which is known for its diverse biological activities, particularly in medicinal chemistry and material science. Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate has garnered attention due to its potential applications in drug development, especially as an antagonist for various biological receptors, including those involved in cancer and infectious diseases .
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is available for research purposes. The purity of the compound is generally around 95%.
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate belongs to the class of imidazopyridines, which are recognized for their pharmacological properties. This class includes various derivatives that have shown promise in treating conditions such as cancer and viral infections due to their ability to interact with specific cellular pathways and enzymes .
The synthesis of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate typically involves several key reactions. One common method includes the condensation of 2-amino-3-hydroxypyridine with appropriate carboxylic acids under microwave-assisted conditions. This approach enhances reaction efficiency and yields functionalized derivatives of imidazo[4,5-c]pyridine .
The synthesis can also involve alkylation reactions where starting materials such as ethyl bromoacetate react with substituted phenyl derivatives under phase transfer catalysis conditions. The regioselectivity of these reactions often leads to the formation of multiple isomers, which can be separated and characterized using spectroscopic methods like NMR and NMR .
The molecular structure of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate features a fused ring system comprising an imidazole ring and a pyridine ring. The compound's structure can be represented by the following InChI key: VYYJINSKLFNOGW-UHFFFAOYSA-N
, which provides insight into its connectivity and stereochemistry.
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12)
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate participates in various chemical reactions that are critical for its functionalization. Notably, it can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive sites on the imidazo and pyridine rings.
These reactions are often facilitated by modifying substituents on the aromatic rings or by introducing different alkyl groups through alkylation processes. The regioselectivity observed in these reactions can significantly influence the biological activity of the resultant compounds .
The mechanism of action for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with various biological targets. It has been shown to act as an antagonist for receptors such as angiotensin II and thromboxane A2. These interactions can lead to alterations in cellular signaling pathways that are crucial for processes like cell proliferation and apoptosis in cancer cells .
The compound has demonstrated efficacy in inhibiting cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, both of which are integral to cell cycle regulation. This inhibition can result in reduced cancer cell proliferation and enhanced apoptosis rates .
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is typically a solid at room temperature with a melting point that varies based on purity and crystallization conditions.
The compound exhibits moderate solubility in organic solvents but may have limited solubility in water. Its chemical stability under standard laboratory conditions makes it suitable for various synthetic applications.
Studies have indicated that modifications at specific positions on the imidazopyridine structure can significantly enhance biological activity while maintaining favorable physicochemical properties such as log P values and polar surface area metrics .
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate has potential applications in several fields:
The synthesis of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate typically originates from substituted pyridine precursors through condensation strategies. A classic approach involves the cyclization of 4-amino-3-nitropyridine derivatives with ethyl glyoxylate or analogous carbonyl compounds under reducing conditions. This method exploits the nucleophilicity of the amino group and the electrophilicity of adjacent ring positions to construct the imidazole ring. Key intermediates like 3,4-diaminopyridine undergo condensation with ortho-esters or trifluoroacetate derivatives to introduce the ethyl carboxylate moiety at the 7-position. These reactions typically proceed in refluxing ethanol or toluene (12–24 hr), yielding the core structure with moderate efficiency (45–65%) but requiring chromatographic purification due to polymeric byproducts [2] [9].
Sequential functionalization represents a more controlled route to ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate. Step 1 involves preparing 4-chloro-3-nitro-pyridine-7-carboxylate via chlorination and esterification of commercially available pyridine-3,4-dicarboxylic acid. Step 2 employs amination (e.g., with ammonia/benzylamine) at the 4-position, followed by catalytic hydrogenation to reduce the nitro group. The final cyclization uses triethyl orthoformate in acetic acid at 100°C, forming the imidazo ring while retaining the pre-installed ethyl ester. This 4-step sequence achieves higher regioselectivity (>80% purity) but suffers from cumulative yield loss (typically 30–40% overall). The carboxylate group’s positioning at C7 is secured early in the route, preventing unwanted isomerization [3] [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
4-Chloro-3-nitropyridine-7-carboxylate | Electrophilic site for amination | 75–85% |
3,4-Diaminopyridine-7-carboxylate | Cyclization precursor | 90–95% |
Imidazo[4,5-c]pyridine-7-ethyl carboxylate | Final product after ring closure | 70–80% |
Palladium and copper catalysis have revolutionized imidazo[4,5-c]pyridine synthesis. A notable method employs Pd(OAc)₂/XPhos (2–5 mol%) to facilitate intramolecular C–N coupling of N-(2-bromoaryl)aminopyridine precursors. This approach enables the assembly of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in a single step from pre-functionalized substrates, achieving yields of 75–90% within 2–6 hours at 80–100°C. Critical to success is the ortho-bromination of the pyridine’s C4 substituent prior to cyclization. Copper(I)-catalyzed variants (CuI/1,10-phenanthroline) offer lower-cost alternatives, particularly effective for N-aryl derivatives, though they show reduced efficiency for ester-functionalized systems due to ligand coordination issues. These methods significantly reduce reaction times compared to non-catalyzed pathways and minimize polyalkylation byproducts [3] [7].
While stereochemical control is less critical for the planar imidazo[4,5-c]pyridine core, organocatalysts excel in asymmetric functionalization of prochiral precursors. Chiral phosphoric acids (e.g., TRIP, 10 mol%) enable enantioselective cyclizations when synthesizing tetrahydro-imidazo[4,5-c]pyridine analogs – valuable intermediates for bioactive molecules. For ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate itself, N-heterocyclic carbene (NHC) catalysts promote decarboxylative condensations between α-keto acids and amidines. This strategy achieves >90% ee in model systems, though direct application to the 7-carboxylate derivative remains challenging due to competing ester hydrolysis. Recent breakthroughs use bifunctional thiourea-amine catalysts to assemble imidazo[4,5-c]pyridines from azirine precursors with 85% ee and 70% yield [6] [10].
Solvent-free cyclizations significantly improve the sustainability profile of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate synthesis. Mechanochemical grinding of 3,4-diaminopyridine-7-carboxylate with triethyl orthoformate using a planetary ball mill (500 rpm, 30 min) delivers the product in 88% yield with minimal purification. Aqueous-phase methods leverage water’s unique H-bonding properties: reacting diaminopyridine with ethyl glyoxalate in H₂O/IPA (3:1) at 80°C achieves 92% conversion in 3 hours, facilitated by the in situ formation of hydrophilic iminium intermediates. These approaches eliminate halogenated solvents, reduce E-factors by 60–75%, and enhance atom economy. Impressively, the aqueous system tolerates various functional groups (–NO₂, –CN) without competitive hydrolysis of the ethyl ester [8] [10].
Energy-efficient techniques drastically accelerate imidazo[4,5-c]pyridine formation. Microwave irradiation (150–200 W) condenses classical 24-hour condensations into 15–45 minute procedures. A representative protocol: irradiating a mixture of 4-amino-3-nitropyridine-7-carboxylate, ammonium formate, and trimethyl orthoformate at 150°C for 20 minutes achieves 95% cyclization yield via simultaneous reduction and ring closure. Ultrasound (40 kHz) enhances mass transfer in heterogeneous reactions – sonicating zinc/HCl reductions of nitro intermediates in H₂O/ethanol completes in <30 minutes (vs. 12 hours conventionally) with near-quantitative yields. These methods not only improve throughput but also suppress thermal degradation pathways, increasing product purity by >20% relative to thermal methods [6] [8].
Table 2: Comparative Analysis of Green Synthesis Techniques
Method | Conditions | Time | Yield | Advantages |
---|---|---|---|---|
Solvent-Free (Ball Mill) | Triethyl orthoformate, ZrO₂ balls | 30 min | 88% | Zero solvent waste, room temperature |
Aqueous-Phase (H₂O/IPA) | Ethyl glyoxalate, 80°C | 3 hr | 92% | Biocompatible, simple extraction |
Microwave-Assisted | MW 150°C, Pd/C catalyst | 20 min | 95% | Rapid, high-purity output |
Sonochemical Reduction | Zn/HCl, EtOH/H₂O, 40 kHz | 30 min | 98% | Energy-efficient nitro reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: